molecular formula C10H10N2O B11916157 6-Amino-7-methylquinolin-2(1H)-one

6-Amino-7-methylquinolin-2(1H)-one

Cat. No.: B11916157
M. Wt: 174.20 g/mol
InChI Key: ILBMUKUQTUAXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-7-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position, a methyl group at the 7th position, and a carbonyl group at the 2nd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 6-Amino-7-methylquinolin-2(1H)-one involves the cyclization of appropriate precursors. A typical synthetic route might include:

    Starting Materials: 2-Aminoacetophenone and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:

    Optimization of Reaction Conditions: Using continuous flow reactors to maintain optimal temperature and pressure.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 6-Amino-7-methylquinolin-2-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

6-Amino-7-methylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-7-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The amino and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinolin-2(1H)-one: Lacks the methyl group at the 7th position.

    7-Methylquinolin-2(1H)-one: Lacks the amino group at the 6th position.

    Quinolin-2(1H)-one: Lacks both the amino and methyl groups.

Uniqueness

6-Amino-7-methylquinolin-2(1H)-one is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to unique interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-amino-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H10N2O/c1-6-4-9-7(5-8(6)11)2-3-10(13)12-9/h2-5H,11H2,1H3,(H,12,13)

InChI Key

ILBMUKUQTUAXKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=O)N2)C=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.